molecular formula C15H10BrNO2 B5528816 (3-amino-5-bromo-1-benzofuran-2-yl)(phenyl)methanone

(3-amino-5-bromo-1-benzofuran-2-yl)(phenyl)methanone

Cat. No. B5528816
M. Wt: 316.15 g/mol
InChI Key: SBFAYONAJFSEPC-UHFFFAOYSA-N
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Description

Benzofuran derivatives have been extensively studied for their wide range of biological activities and applications in medicinal chemistry. The compound "(3-amino-5-bromo-1-benzofuran-2-yl)(phenyl)methanone" falls into this category, with interest in its synthesis, structure, and properties due to potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of benzofuran derivatives typically involves the reaction of substituted phenacyl bromide with derivatives of 2-hydroxy-benzaldehyde in the presence of anhydrous K2CO3 in acetonitrile at room temperature. This method affords the desired benzofurans through a process that can be adjusted to introduce various substituents into the benzofuran ring, potentially including the amino and bromo groups specific to our compound of interest (Ali et al., 2020).

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by spectroscopic techniques, such as NMR and mass spectrometry, providing insights into the arrangement of atoms and functional groups. X-ray crystallography offers precise structural details, revealing the spatial orientation of the benzofuran core and substituents, essential for understanding the compound's reactivity and interactions (Kuang Xin-mou, 2009).

Future Directions

Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development . They have emerged as a pharmacophore of choice for designing antimicrobial agents . Therefore, there is a need to collect the latest information in this promising area to pave the way for future research .

properties

IUPAC Name

(3-amino-5-bromo-1-benzofuran-2-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO2/c16-10-6-7-12-11(8-10)13(17)15(19-12)14(18)9-4-2-1-3-5-9/h1-8H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFAYONAJFSEPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=CC(=C3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Amino-5-bromo-benzofuran-2-yl)-phenyl-methanone

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